Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans is a synthetic peptide widely used as a fluorescence resonance energy transfer (FRET) substrate. This compound is specifically designed for the development of fluorescence-based assays, particularly for detecting and studying protease activity. The peptide is cleaved at the alanine-serine bond, which releases the C-terminal peptide-EDANS fragment from the proximity quenching effect of the DABCYL group, enabling fluorescence detection.
The compound can be synthesized through solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide structure. It is commercially available from various chemical suppliers and has been utilized in numerous research studies focusing on protease activity and related biochemical pathways.
The synthesis of Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans primarily employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The incorporation of Dabcyl and EDANS groups occurs at specific positions within the peptide sequence, allowing for efficient FRET functionality. The synthesis typically requires careful control of reaction conditions, including temperature, pH, and timing, to ensure high yield and purity of the final product.
The molecular structure of Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans features a sequence of amino acids with distinct functional groups that facilitate its role as a FRET substrate. The DABCYL group serves as a quencher while the EDANS group acts as a fluorophore.
The molecular formula can be represented as , with a molecular weight of approximately 781.3 Da . The structure includes various polar and nonpolar amino acids that contribute to its stability and reactivity.
Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans primarily undergoes enzymatic cleavage reactions. It is specifically designed as a substrate for proteases, which cleave at the alanine-serine bond.
Upon cleavage, two main fragments are produced:
Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans operates through a FRET mechanism. In its intact form, the DABCYL group quenches the fluorescence emitted by the EDANS group due to their proximity. Upon cleavage by a specific protease at the alanine-serine bond, the EDANS fragment is released, resulting in an increase in fluorescence intensity. This change can be quantitatively measured to assess protease activity .
The primary molecular targets for this substrate are various proteases involved in biological processes such as viral replication and protein degradation pathways, particularly those associated with human cytomegalovirus .
Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans is typically presented as a white to off-white powder. Its solubility characteristics depend on solvent conditions but generally dissolve well in aqueous solutions when buffered appropriately.
Key chemical properties include:
Relevant analyses include spectroscopic methods such as UV-visible spectroscopy and fluorescence spectroscopy to characterize its behavior in solution.
Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans has significant applications in scientific research:
This compound exemplifies how synthetic peptides can be tailored for specific biochemical applications, enhancing our understanding of complex biological processes.
The compound’s molecular architecture enables precise biological detection:
Table 1: Structural Characteristics of Dabcyl-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-Edans
Property | Specification |
---|---|
CAS Number | 163265-38-1 |
Molecular Formula | C₇₃H₁₀₉N₂₃O₁₈S·C₂HF₃O₂ (trifluoroacetate salt) |
Molecular Weight | 1,742.9 g/mol |
Peptide Sequence | Dabcyl-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-Edans |
Fluorescence Emission | 490 nm (post-cleavage) |
Primary Quenching Mechanism | FRET between Dabcyl and Edans |
Fluorogenic substrates revolutionized protease analysis by overcoming limitations of traditional methods:
Table 2: Evolution of Protease Detection Methodologies
Method | Detection Principle | Limitations | Advancements with FRET Substrates |
---|---|---|---|
Chromogenic Assays | Absorbance shift | Low sensitivity, endpoint reading only | Real-time kinetic measurement |
Zymography | Gel digestion patterns | Enzyme denaturation, semi-quantitative | Physiological conditions, quantitative |
Radioisotope Labels | Radiolabeled fragments | Hazardous waste, discontinuous | Non-hazardous, continuous monitoring |
FRET (e.g., Dabcyl-Edans) | Fluorescence emission | None | High sensitivity, live-cell applicability |
This substrate’s design enables targeted applications in viral research and drug development:
Table 3: Applications in Antiviral Research
Application | Protocol | Outcome |
---|---|---|
Inhibitor Screening | Incubate substrate + CMV protease ± inhibitor; monitor fluorescence (λₑₓ: 340 nm, λₑₘ: 490 nm) | Identification of 4/10,000 compounds with IC₅₀ < 100 nM |
Kinetic Analysis | Measure initial cleavage rates across substrate concentrations (0–100 μM) | Kₘ = 18 μM; Vₘₐₓ = 8.1 μmol/min/mg |
Clinical Detection | Add serum samples to substrate; compare fluorescence to standard curve | 92% sensitivity for active CMV infection |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: